2-(1-丙烯基)环氧乙烷

描述

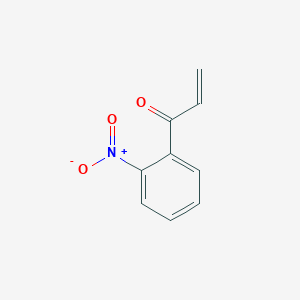

“2-(1-Propenyl)oxirane”, also known as Allyl glycidyl ether, is a type of oxirane . It has the molecular formula C6H10O2 and a molecular weight of 114.1424 .

Synthesis Analysis

The synthesis of oxiranes, including “2-(1-Propenyl)oxirane”, often involves the use of catalysts such as sodium hydride (NaH) and t-BuOK . The reaction conditions often involve high temperatures, such as 70°C and 80°C . The synthesis process can yield good results, with yields often exceeding 80% .Molecular Structure Analysis

The molecular structure of “2-(1-Propenyl)oxirane” consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons . The 3D structure of the molecule can be viewed using computational methods .Chemical Reactions Analysis

The chemical reactions involving “2-(1-Propenyl)oxirane” often involve ring-opening reactions . These reactions are typically catalyzed by tertiary amines and can lead to the formation of β-hydroxypropyl ester . The reaction kinetics and mechanism have been studied extensively, with experimental and theoretical approaches suggesting that the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Propenyl)oxirane” are influenced by its molecular structure. For instance, the ring strain of oxiranes is typically around 107 kJ/mol . The addition of oxetanes to formulations can improve the polymerization kinetics and the final physical properties of the polymer films .科学研究应用

合成和生物活性

- 苯烷基环氧乙烷衍生物:Eistetter 和 Wolf (1982) 的研究表明,一系列 2-(苯烷基)环氧乙烷-2-羧酸被合成,并在老鼠中表现出显着的降血糖活性。苯环上的 Cl 或 CF3 等取代基和三到五个碳原子的链长最有效(Eistetter 和 Wolf,1982)。

化学合成和反应

- 氟化 C4 手性合成子:Arnone 等人 (1992) 开发了一种方法来获得光学纯的 2-(氟甲基)-2-[(4-甲苯磺酰基)甲基]环氧乙烷,这是一种用于合成中的通用氟化化合物(Arnone 等人,1992)。

- 用于测定 α-手性胺的对映体过量:Rodríguez-Escrich 等人 (2005) 开发了 (S)-2-[(R)-氟(苯基)甲基]环氧乙烷,这是一种手性拆分试剂,可通过区域选择性开环与各种 α-手性伯胺和仲胺反应(Rodríguez-Escrich 等人,2005)。

反应机理和环境化学

- NO3 与非环单烯烃的反应:Berndt 和 Böge (1995) 研究了 NO3 与各种单烯烃(包括丙烯)的反应,发现环氧乙烷是主要产物之一。这些反应受压力和氧气浓度的影响(Berndt 和 Böge,1995)。

药学应用

- 羟基烯酮衍生物在抗疟疾研究中的应用:Dalal 等人 (2019) 研究了从环氧乙烷光照射获得的羟基烯酮衍生物,发现其对对氯喹敏感的恶性疟原虫具有有效的抗疟疾活性(Dalal 等人,2019)。

聚合物化学

- 由环氧乙烷制备聚合物:Merlani 等人 (2015) 由 2-甲氧羰基-3-(3,4-二甲氧基苯基)环氧乙烷合成了一种聚合物,得到了一种具有羰基-芳香族 π 堆积结构的聚醚,展示了聚合物化学中的一种新应用(Merlani 等人,2015)。

作用机制

The mechanism of action of “2-(1-Propenyl)oxirane” in chemical reactions often involves the formation of an active center, which can last for hours or even weeks . This active center allows the cationic polymerization to proceed long after the irradiation has ceased, leading to dark cure or post-illumination polymerization .

属性

IUPAC Name |

2-[(E)-prop-1-enyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-5-4-6-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHBFAGTEWFCBI-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B3330242.png)

![5-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3330243.png)